2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-(((3-Oxo-2,3-dihydroisoxazol-5-yl)methyl)thio)benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzoic acid moiety linked to an isoxazole ring via a thioether linkage. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Oxo-2,3-dihydroisoxazol-5-yl)methyl)thio)benzoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles.
Thioether Formation: The isoxazole derivative is then reacted with a thiol compound to form the thioether linkage.
Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Oxo-2,3-dihydroisoxazol-5-yl)methyl)thio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the isoxazole ring can be reduced to form a hydroxyl derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated, nitrated, or sulfonated benzoic acid derivatives
Scientific Research Applications
2-(((3-Oxo-2,3-dihydroisoxazol-5-yl)methyl)thio)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((3-Oxo-2,3-dihydroisoxazol-5-yl)methyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Derivatives: These compounds have shown good antimicrobial potential and are used in various therapeutic applications.
Uniqueness
2-(((3-Oxo-2,3-dihydroisoxazol-5-yl)methyl)thio)benzoic acid is unique due to its specific structure, which combines the isoxazole ring with a benzoic acid moiety via a thioether linkage. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
Biological Activity
The compound 2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a derivative of benzoic acid that incorporates a unique oxazole moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The molecular formula of this compound can be represented as follows:
This compound features a benzoic acid core linked to a sulfanyl group and an oxazole derivative, which may contribute to its biological activities.
Antibacterial Activity
Research indicates that compounds containing oxazole rings exhibit significant antibacterial properties. The oxazole moiety can enhance the interaction with bacterial enzymes, making it a promising scaffold for developing new antibiotics. In vitro studies have shown that derivatives similar to this compound exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
Several studies have explored the anticancer potential of oxazole-containing compounds. For instance, derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the sulfanyl group may further enhance the cytotoxic effects by promoting reactive oxygen species (ROS) generation .
A case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial for developing treatments for chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Biological Activity | Test Organism/Cell Line | IC50/EC50 Value | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15 µg/mL | |
Anticancer | HeLa Cells | 20 µM | |
Anti-inflammatory | RAW 264.7 Macrophages | 10 µg/mL |
The biological activities of this compound are primarily attributed to:
- Inhibition of Enzyme Activity : Compounds with oxazole rings can inhibit bacterial enzymes critical for cell wall synthesis.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Modulation of Immune Response : It can affect cytokine production, leading to reduced inflammation.
Properties
CAS No. |
89660-89-9 |
---|---|
Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-[(3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C11H9NO4S/c13-10-5-7(16-12-10)6-17-9-4-2-1-3-8(9)11(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
YBWDSMQHMYMEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC(=O)NO2 |
Origin of Product |
United States |
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